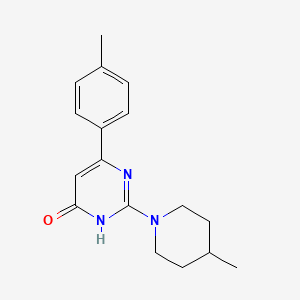
6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone, also known as MPMP, is a novel pyrimidinone derivative that has shown promising results in scientific research. This compound has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone is not fully understood. However, it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning and memory. 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can enhance the activity of the α7 nicotinic acetylcholine receptor, leading to increased calcium influx and neurotransmitter release. In vivo studies have shown that it can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone in lab experiments is its ability to enhance the activity of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes. This makes it a useful tool for studying the mechanisms of learning and memory. However, one of the limitations of using 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone is its potential toxicity, which needs to be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the study of 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone. One potential area of research is its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is its use in studying the mechanisms of learning and memory. Additionally, further studies are needed to determine the potential toxicity and safety of 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone. Overall, 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone has shown promising results in scientific research and has the potential to be a useful tool in various fields.
Métodos De Síntesis
The synthesis of 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone involves several steps, including the reaction of 4-methylphenylhydrazine with 4-methyl-1-piperidinol to form the hydrazone intermediate. This intermediate is then cyclized with ethyl acetoacetate to produce the pyrimidinone derivative. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone has been studied for its potential use in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In pharmacology, it has been studied for its effects on the central nervous system, including its ability to modulate neurotransmitter systems. In neuroscience, it has been investigated for its potential use in studying the mechanisms of learning and memory.
Propiedades
IUPAC Name |
4-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-3-5-14(6-4-12)15-11-16(21)19-17(18-15)20-9-7-13(2)8-10-20/h3-6,11,13H,7-10H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXYIEQMCNLGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077548.png)


![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6077576.png)
![methyl 2-{[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6077590.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B6077592.png)

![2-(3-methylbutanoyl)-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6077604.png)
![4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6077610.png)
![4-chloro-2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B6077612.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B6077619.png)

